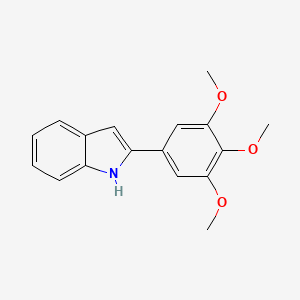

2-(3,4,5-trimethoxyphenyl)-1H-indole

Description

2-(3,4,5-Trimethoxyphenyl)-1H-indole is a synthetic indole derivative characterized by a 3,4,5-trimethoxyphenyl (TMP) group at the indole’s 2-position. This structural motif is common in tubulin polymerization inhibitors, which target the colchicine-binding site to disrupt microtubule dynamics in cancer cells .

Properties

CAS No. |

58697-56-6 |

|---|---|

Molecular Formula |

C17H17NO3 |

Molecular Weight |

283.32 g/mol |

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)-1H-indole |

InChI |

InChI=1S/C17H17NO3/c1-19-15-9-12(10-16(20-2)17(15)21-3)14-8-11-6-4-5-7-13(11)18-14/h4-10,18H,1-3H3 |

InChI Key |

BSAXUDHEHFJVFG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CC3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Phenylsulfonyl Protection and Directed Metallation

The foundational strategy for synthesizing 2-arylindoles involves protecting the indole nitrogen to direct electrophilic substitution. As detailed in, 1H-indole is first protected as 1-(phenylsulfonyl)-1H-indole using phenylsulfonyl chloride under basic conditions. Subsequent iodination at the 2-position is achieved via directed ortho-metallation with isopropyl magnesium chloride and diisopropylamine, followed by treatment with iodine. This generates 2-iodo-1-(phenylsulfonyl)-1H-indole, which undergoes Suzuki-Miyaura coupling with 3,4,5-trimethoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and sodium carbonate (aq. 2M) to yield 1-(phenylsulfonyl)-2-(3,4,5-trimethoxyphenyl)-1H-indole. Final deprotection using NaOH/MeOH removes the sulfonyl group, furnishing the target compound in 78–84% overall yield.

One-Pot Coupling-Cyclization Cascade

A streamlined one-pot approach from employs imide-derived enol phosphates as coupling partners. Here, o-haloanilides (e.g., 2-bromo-3,4,5-trimethoxyaniline) react with enol phosphates under Suzuki-Miyaura conditions (Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O) to form N-(o-halophenyl)enecarbamates. Subsequent 5-endo-trig cyclization via Heck coupling or aryl radical pathways directly constructs the indole core, achieving 2-(3,4,5-trimethoxyphenyl)-1H-indole in 67% yield over two steps. This method eliminates intermediate isolation, enhancing throughput for gram-scale synthesis.

Multicomponent Indole Synthesis

Sustainable Two-Step Assembly

A green chemistry route from utilizes 3,4,5-trimethoxyaniline, 2,2-dimethoxyacetaldehyde, and benzyl isocyanide in a tandem condensation-cyclization sequence. In the first step, formic acid catalyzes the Ugi-type reaction in methanol at room temperature, forming N-benzyl-3,3-dimethoxy-2-(N-(3,4,5-trimethoxyphenyl)formamido)propanamide (94% yield). Cyclization with methanesulfonic acid (MSA) at 70°C induces deprotection and aromatization, yielding this compound in 91% yield. The protocol’s sustainability stems from atom economy and avoidance of toxic metals.

Scalability and Functional Group Tolerance

This method tolerates diverse isocyanides and anilines, enabling access to N-substituted variants. For instance, replacing benzyl isocyanide with tert-butyl isocyanide affords the tert-butyl carbamate derivative, which is hydrolyzable to the free NH-indole. The one-pot variant consolidates both steps, achieving 85% yield on 10 mmol scales, underscoring industrial viability.

Nitroarene-Alkyne Cyclization Strategies

Hydroxylamine-Mediated Annulation

A novel two-step manifold from leverages nitroarenes as starting materials. 3,4,5-Trimethoxynitrobenzene is reduced to the corresponding hydroxylamine using Zn/AcOH, which then reacts with methyl propiolate under AuCl₃/Zn(OTf)₂ catalysis. The conjugate addition-cyclization cascade forms the indole core, yielding this compound-3-carboxylate (84% yield). Decarboxylation with Cu(OAc)₂ in DMF provides the des-carboxy analogue, though this step is unnecessary for the target compound.

Advantages Over Traditional Methods

This approach circumvents N-protection/deprotection sequences, reducing step count and waste. The use of nitroarenes—cheap and diverse building blocks—enhances substrate scope. However, electron-deficient alkynes (e.g., methyl propiolate) are required for efficient cyclization, limiting alkyne diversity.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization

Cyclization Pathways

In the multicomponent method, MSA protonates the dimethoxyacetaldehyde moiety, triggering sequential deprotection, iminium formation, and electrophilic aromatic substitution. DFT studies suggest a six-membered transition state stabilizes the cyclization step.

Catalyst Selection

For nitroarene-alkyne routes, AuCl₃ outperforms Pd and Cu catalysts in mediating the conjugate addition-cyclization, likely due to superior π-acidity facilitating alkyne activation.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-trimethoxyphenyl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological macromolecules.

Medicine: Explored for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,4,5-trimethoxyphenyl)-1H-indole involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization, which is crucial for cell division. This interaction can lead to the disruption of cellular processes, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Effects

Key Structural Features

- Trimethoxyphenyl Group : The TMP group is a critical pharmacophore for tubulin binding. Its placement at positions 1, 2, or 3 on the indole ring significantly influences activity.

- Heterocyclic and Thioether Modifications : Substitutions like thioether linkages (e.g., -S-TMP) or heterocycles (e.g., imidazole, thiophene) enhance potency and selectivity.

Examples of Analogous Compounds

Methyl 3-[(3,4,5-Trimethoxyphenyl)thio]-5-methoxy-1H-indole-2-carboxylate (Compound 21)

- Structure : TMP-thio at C3, methoxy at C5, and ester at C2.

- Activity : IC₅₀ = 13 nM (MCF-7 cells); tubulin polymerization inhibition IC₅₀ = 2.0 µM, outperforming colchicine (IC₅₀ = 3.2 µM) .

- Key Insight : The C3 thioether and C5 methoxy groups synergistically enhance cytotoxicity.

2-(1H-Imidazol-1-yl)-3-((3,4,5-Trimethoxyphenyl)thio)-1H-Indole (Compound 52)

- Structure : Imidazole at C2, TMP-thio at C3.

- Activity : IC₅₀ = 28–35 nM (CML cells) .

- Comparison : The imidazole moiety improves solubility but reduces potency compared to ARDAP derivatives.

2-(Benzothiophen-2-yl)-3-((3,4,5-Trimethoxyphenyl)thio)-1H-Indole (Compound 70)

Cytotoxicity and Tubulin Inhibition Data

Key Findings :

- Thioether-linked TMP at C3 (Compound 21) maximizes tubulin inhibition and cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.